Ethyl 4-bromo-3-cyano-5-formylbenzoate
CAS No.: 1805406-96-5
VCID: VC2753697
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-bromo-3-cyano-5-formylbenzoate is an organic compound belonging to the benzoate family, characterized by its complex molecular structure. This compound features a bromine atom, a cyano group, a formyl group, and an ethyl ester attached to a benzene ring. Despite its potential applications in organic synthesis and medicinal chemistry, detailed information on this specific compound is limited in the available literature. Synthesis MethodsThe synthesis of Ethyl 4-bromo-3-cyano-5-formylbenzoate would typically involve multi-step organic reactions. These steps might include:
Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity. Applications in ResearchEthyl 4-bromo-3-cyano-5-formylbenzoate, like other substituted benzoates, has potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for interactions with biological targets, which could be exploited for drug development.
Research Findings and ChallengesWhile specific research findings on Ethyl 4-bromo-3-cyano-5-formylbenzoate are scarce, its structural analogs have shown promise in various biological assays. For instance, compounds with similar functional groups have demonstrated antimicrobial and anticancer activities . Further studies are needed to explore the biological activity and physical properties of Ethyl 4-bromo-3-cyano-5-formylbenzoate. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1805406-96-5 | ||||||
Product Name | Ethyl 4-bromo-3-cyano-5-formylbenzoate | ||||||
Molecular Formula | C11H8BrNO3 | ||||||
Molecular Weight | 282.09 g/mol | ||||||
IUPAC Name | ethyl 4-bromo-3-cyano-5-formylbenzoate | ||||||
Standard InChI | InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3 | ||||||
Standard InChIKey | RARFOPBMDRGPLB-UHFFFAOYSA-N | ||||||
SMILES | CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | ||||||
Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | ||||||
PubChem Compound | 121227745 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume